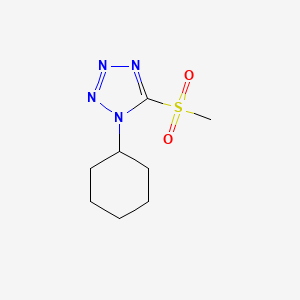
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole is a tetrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a cyclohexyl group attached to a tetrazole ring, with a methylsulfonyl group at the 5-position. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C8H14N4S.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of cyclohexylamine with methylsulfonyl chloride, followed by cyclization with sodium azide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, especially at the 5-position, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anticonvulsant properties, as it is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors.
Medicine: Research has shown that this compound may have anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The exact mechanism of action of 1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole is still under investigation. it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, this compound may help to reduce neuronal excitability and prevent seizures. Additionally, its anti-inflammatory properties may be attributed to its ability to reduce the levels of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-5-(methylsulfonyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar cyclohexyl group but differs in the presence of a pyrazole ring and a carboxylic acid group.
2-(4-Chlorophenyl)-1-cyclohexyl-5-(methylsulfonyl)-1H-benzo[d]imidazole: This compound features a benzoimidazole ring and a chlorophenyl group, making it structurally distinct yet functionally similar.
The uniqueness of this compound lies in its specific combination of the cyclohexyl and tetrazole rings with a methylsulfonyl group, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14N4O2S |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
1-cyclohexyl-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H14N4O2S/c1-15(13,14)8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
NZHNSCSPRDPEFM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NN=NN1C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















